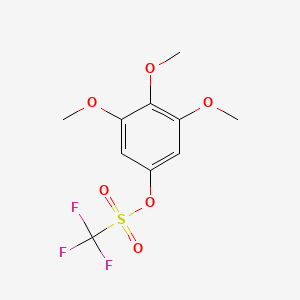
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester is a chemical compound with the molecular formula C10H11F3O6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester typically involves the esterification of methanesulfonic acid with 3,4,5-trimethoxyphenol in the presence of trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, hydrocarbons, and substituted phenyl esters. These products have various applications in different fields .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The compound’s effects are mediated through its ability to participate in oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, trifluoro-, 3-cyanophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester
Uniqueness
This compound is unique due to its specific trifluoromethanesulfonate group and the presence of three methoxy groups on the phenyl ring. These structural features confer distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
143287-98-3 |
|---|---|
Molecular Formula |
C10H11F3O6S |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
JXEGJWUFDKLTSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



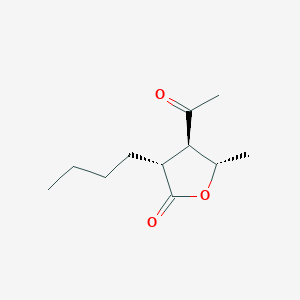
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
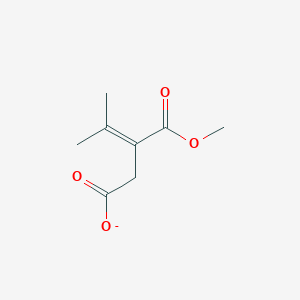
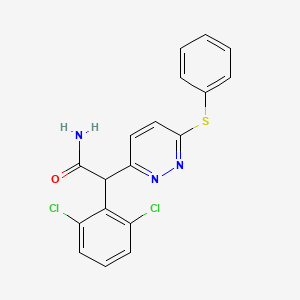
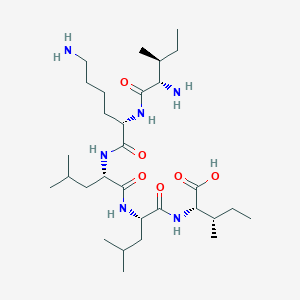
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
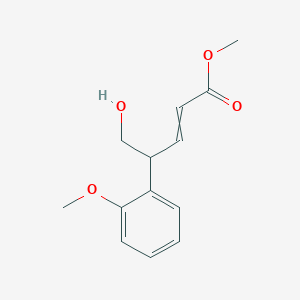
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
